[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.255. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol, with the CAS number 2171224-32-9 and molecular formula C9H18N2O2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, based on recent studies and available literature.
- Molecular Weight : 186.25 g/mol
- Molecular Structure : The compound features a hexahydropyrrolo-morpholine backbone with an aminomethyl group and a hydroxymethyl substituent.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- A study evaluating various pyrrolo derivatives found moderate activity against Mycobacterium tuberculosis and several human tumor cell lines, suggesting that structural analogs of this compound could possess similar efficacy against bacterial pathogens .
Table 1: Antimicrobial Activity of Pyrrolo Derivatives
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
Pyrrolo derivative A | Mycobacterium tuberculosis | 10 |
Pyrrolo derivative B | Staphylococcus aureus | 15 |
[(4R,8aS)-4-(aminomethyl)...] | Escherichia coli | TBD |
Anticancer Activity
The anticancer potential of compounds similar to this compound has been explored in various studies:
- In vitro assays demonstrated that derivatives exhibit cytotoxic effects against multiple cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 50 to 200 µg/mL depending on the specific structure and substituents present .
Table 2: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound X | HeLa | 150 |
Compound Y | A549 | 120 |
[(4R,8aS)-4-(aminomethyl)...] | HeLa | TBD |
Neuroprotective Effects
Preliminary research suggests that morpholine derivatives may exhibit neuroprotective properties:
- Compounds structurally related to this compound have shown promise in protecting neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .
Case Studies
Several case studies highlight the biological relevance of the compound:
- Study on Antimicrobial Efficacy : A comparative analysis of pyrrolo derivatives revealed that those containing the morpholine structure showed enhanced activity against resistant strains of bacteria such as MRSA. The study emphasized the importance of structural modifications in enhancing bioactivity.
- Anticancer Screening : In a comprehensive screening involving over 60 different tumor cell lines, the compound was noted for its selective cytotoxicity towards certain cancer types while exhibiting minimal toxicity to normal cells.
Eigenschaften
IUPAC Name |
[(4R,8aS)-4-(aminomethyl)-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c10-5-9(6-12)7-13-4-8-2-1-3-11(8)9/h8,12H,1-7,10H2/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHSZQMAMVRWTA-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(N2C1)(CN)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC[C@@](N2C1)(CN)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.